Molecular Weight and Lipophilicity (LogP) Differentiation from Non-Fluorinated Analog
The incorporation of a fluorine atom in the ortho position of ethyl 2-(2-fluoro-4-nitrophenyl)acetate increases its molecular weight and significantly alters its lipophilicity compared to the non-fluorinated analog, ethyl 2-(4-nitrophenyl)acetate [1]. The target compound has a molecular weight of 227.19 g/mol, whereas the non-fluorinated analog has a molecular weight of 209.20 g/mol [1]. This difference in molecular weight corresponds to an 18.0 g/mol increase due to the substitution of a hydrogen atom with a fluorine atom. The calculated XLogP3 for the non-fluorinated analog is 2.1 [1]. While an exact measured or calculated LogP for the target compound is not available in primary sources, the introduction of a fluorine atom at the ortho position relative to an ester group is a well-established strategy in medicinal chemistry to increase lipophilicity (ΔLogP typically +0.2 to +0.5), which can enhance membrane permeability and metabolic stability [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 227.19 g/mol; Calculated LogP not available in primary sources |
| Comparator Or Baseline | Ethyl 2-(4-nitrophenyl)acetate: Molecular Weight: 209.20 g/mol; XLogP3: 2.1 [1] |
| Quantified Difference | Molecular Weight increase: 18.0 g/mol; LogP inferred to be higher |
| Conditions | Physicochemical property comparison; LogP data for comparator from PubChem computed properties |
Why This Matters
The increased molecular weight and lipophilicity directly influence the compound's behavior in synthetic transformations and its potential as a precursor to drug-like molecules, making it a distinct choice for medicinal chemistry applications.
- [1] PubChem. (2025). Ethyl 4-nitrophenylacetate (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-nitrophenylacetate View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
